molecular formula C31H31BrN2O10 B035301 14-Carminomycyl-N-pyridinium bromide CAS No. 108936-91-0

14-Carminomycyl-N-pyridinium bromide

Cat. No. B035301
CAS RN: 108936-91-0
M. Wt: 671.5 g/mol
InChI Key: HOGZQUMZIYVPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Carminomycyl-N-pyridinium bromide is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological properties. This compound is commonly referred to as CPB-14 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for proper cognitive function. CPB-14 has been shown to have a high affinity for AChE, making it an important tool in the study of this enzyme and its role in various diseases.

Mechanism of Action

CPB-14 works by binding to the active site of 14-Carminomycyl-N-pyridinium bromide, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, which can have various physiological effects. CPB-14 has been shown to have a high affinity for 14-Carminomycyl-N-pyridinium bromide, making it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
CPB-14 has been shown to have various biochemical and physiological effects. The compound has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. CPB-14 has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

CPB-14 has several advantages for lab experiments, including its potency and specificity for 14-Carminomycyl-N-pyridinium bromide. The compound is also relatively stable and easy to purify. However, there are also some limitations to the use of CPB-14 in lab experiments. The compound is toxic at high concentrations, which can limit its use in certain assays. Additionally, CPB-14 has a relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for the use of CPB-14 in scientific research. One potential application is in the development of new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. CPB-14 has been shown to have neuroprotective effects, which may be useful in the treatment of these conditions. Additionally, CPB-14 may be useful in the study of other enzymes involved in neurotransmitter regulation, which could lead to the development of new therapies for various diseases.

Synthesis Methods

CPB-14 is synthesized through a multi-step process that involves the reaction of pyridine with various reagents to create the final product. The synthesis of CPB-14 is complex and requires a high level of expertise in organic chemistry. The compound is typically obtained in a crystalline form, which allows for easy purification and characterization.

Scientific Research Applications

CPB-14 has been extensively used in scientific research applications due to its ability to inhibit 14-Carminomycyl-N-pyridinium bromide. This enzyme is involved in various physiological processes, including the regulation of neurotransmitter levels in the brain. CPB-14 has been shown to be an effective tool in the study of 14-Carminomycyl-N-pyridinium bromide and its role in various diseases, including Alzheimer's disease and Parkinson's disease.

properties

CAS RN

108936-91-0

Product Name

14-Carminomycyl-N-pyridinium bromide

Molecular Formula

C31H31BrN2O10

Molecular Weight

671.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide

InChI

InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H

InChI Key

HOGZQUMZIYVPAR-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-]

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-]

synonyms

14-carminomycyl-N-pyridinium
14-carminomycyl-N-pyridinium bromide

Origin of Product

United States

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